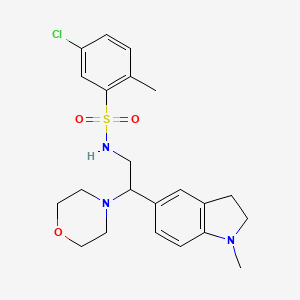
5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has drawn attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H23ClN2O2S, with a molecular weight of approximately 364.90 g/mol. The compound features a sulfonamide functional group, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that sulfonamides, including those structurally related to this compound, exhibit significant antimicrobial properties. A study highlighted the efficacy of various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μmol/L against methicillin-sensitive and methicillin-resistant Staphylococcus aureus .
| Compound | MIC (μmol/L) | Target Organism |
|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | 15.62 - 31.25 | S. aureus |
| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | 1 - 4 | M. kansasii |
These findings suggest that the structural modifications in sulfonamides can lead to enhanced activity against specific pathogens.
Antitumor Activity
In addition to antimicrobial properties, sulfonamides are being explored for their antitumor potential. A recent study involving various synthesized compounds showed promising results in inhibiting the proliferation of cancer cell lines through cytotoxicity assays . Compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358), revealing IC50 values that suggest substantial antitumor activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 |
The data indicate that while some compounds exhibit high selectivity for cancer cells, they also affect normal cells (e.g., MRC-5 fibroblasts), necessitating further optimization to enhance selectivity and reduce toxicity .
The mechanism by which this compound exerts its effects likely involves the inhibition of key enzymes or pathways crucial for bacterial growth and tumor cell proliferation. Sulfonamides are known to interfere with folic acid synthesis in bacteria by mimicking para-aminobenzoic acid (PABA), essential for DNA synthesis . In cancer cells, the interaction with DNA or modulation of signaling pathways may lead to apoptosis or cell cycle arrest.
Properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c1-16-3-5-19(23)14-22(16)30(27,28)24-15-21(26-9-11-29-12-10-26)17-4-6-20-18(13-17)7-8-25(20)2/h3-6,13-14,21,24H,7-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAQTFGVJOEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














